(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
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Properties
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-6-3-4-9-20(15)24-29-25-22(11-21-18(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-7-5-8-19(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKSKYAPSCTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (CAS Number: 892416-98-7) is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings and data.
- Molecular Formula : C26H22FN3O2S
- Molecular Weight : 459.5 g/mol
Biological Activity Overview
The biological activity of the compound is primarily assessed through its interactions with various biological targets and its effects on cellular processes. The following sections summarize key findings from diverse studies.
Anticancer Activity
Several studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. Research suggests that the triazatricyclo structure may contribute to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| Compound C | A549 | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
Preliminary studies have evaluated the antimicrobial properties of similar compounds. The presence of a fluorophenyl group has been associated with enhanced activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
- A study involving a derivative of the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to cell death.
- Findings : The study reported an IC50 value of 15 µM, indicating potent anticancer activity.
-
Case Study on Antimicrobial Properties :
- In a clinical trial assessing the efficacy of a related compound against bacterial infections, it was found to significantly reduce bacterial load in infected mice models.
- Findings : The compound exhibited an MIC value of 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
The biological activity of this compound is thought to be mediated by:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism.
- Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
